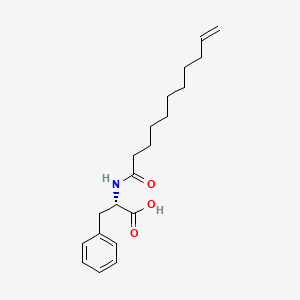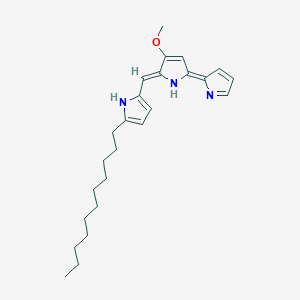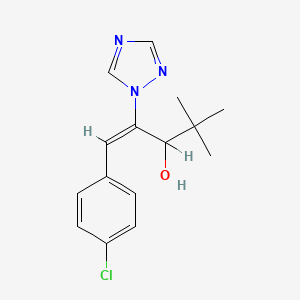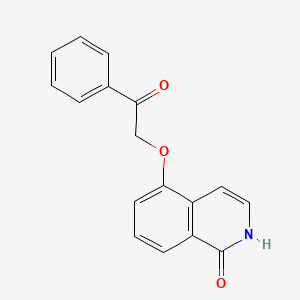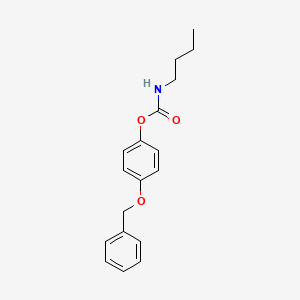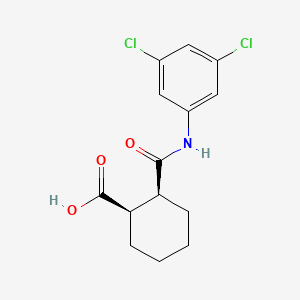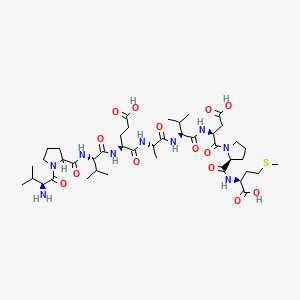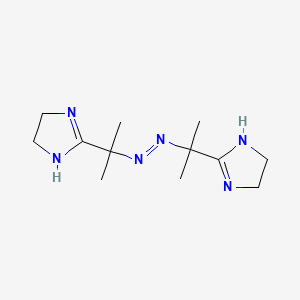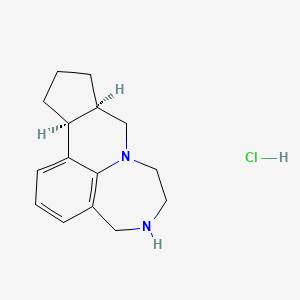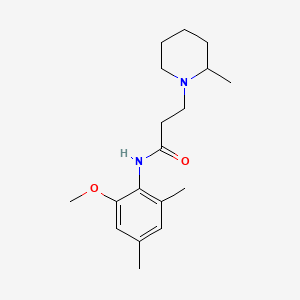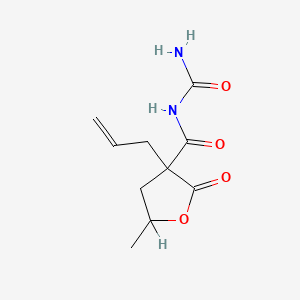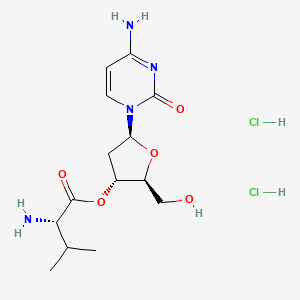![molecular formula C31H46O9 B1683534 [(1R,2R,3R,8R,10R,14S)-2,5,10-Triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl] (2R,3S)-3-hydroxy-2-methylbutanoate CAS No. 139713-81-8](/img/structure/B1683534.png)
[(1R,2R,3R,8R,10R,14S)-2,5,10-Triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl] (2R,3S)-3-hydroxy-2-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1R,2R,3R,8R,10R,14S)-2,5,10-Triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl] (2R,3S)-3-hydroxy-2-methylbutanoate is a bioactive taxane diterpenoid first isolated from the plant Taxus wallichiana . It has also been found in cell cultures of Taxus cuspidata and Taxus chinensis . This compound is known for its potential anticancer activity in vitro .
Mechanism of Action
Target of Action
Yunnanxane, a bioactive taxane diterpenoid , is primarily targeted towards cancer cells . The compound’s anticancer activity has been reported in vitro . .
Mode of Action
It is known that yunnanxane inhibits the growth of cancer cells, including leukemia cells . It also inhibits transcription-polymerase chain reaction , which could potentially disrupt the replication of cancer cells.
Result of Action
Yunnanxane has been reported to have anticancer activity in vitro . It inhibits the growth of cancer cells, including leukemia cells . Additionally, Yunnanxane has been shown to inhibit the production of mirna and inhibit tumor cell lines in vitro .
Preparation Methods
[(1R,2R,3R,8R,10R,14S)-2,5,10-Triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl] (2R,3S)-3-hydroxy-2-methylbutanoate can be isolated from cell cultures of Taxus chinensis var. mairei . The synthetic routes and reaction conditions for yunnanxane involve the use of spectroscopic methods to determine its structure . Industrial production methods typically involve the cultivation of Taxus species and the extraction of yunnanxane from their cell cultures .
Chemical Reactions Analysis
[(1R,2R,3R,8R,10R,14S)-2,5,10-Triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl] (2R,3S)-3-hydroxy-2-methylbutanoate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include methyl jasmonate, which affects the biosynthesis of taxoids in cell cultures . Major products formed from these reactions include homologous esters of yunnanxane .
Scientific Research Applications
[(1R,2R,3R,8R,10R,14S)-2,5,10-Triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl] (2R,3S)-3-hydroxy-2-methylbutanoate has several scientific research applications. It is primarily studied for its anticancer properties . Research has shown that yunnanxane can inhibit the growth of cancer cells in vitro . Additionally, yunnanxane is used in studies related to the biosynthesis of taxoids in plant cell cultures . It is also explored for its potential use in the development of new anticancer drugs .
Comparison with Similar Compounds
[(1R,2R,3R,8R,10R,14S)-2,5,10-Triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl] (2R,3S)-3-hydroxy-2-methylbutanoate is similar to other taxane diterpenoids such as taxuyunnanine C, sinenxane C, and sinenxane B . These compounds share similar structures and are also isolated from Taxus species . yunnanxane is unique in its specific anticancer activity and its predominant presence in certain cell cultures .
Properties
CAS No. |
139713-81-8 |
|---|---|
Molecular Formula |
C31H46O9 |
Molecular Weight |
562.7 g/mol |
IUPAC Name |
[(1S,2S,3S,5S,8S,10S,14S)-2,5,10-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl] (2R,3S)-3-hydroxy-2-methylbutanoate |
InChI |
InChI=1S/C31H46O9/c1-15-13-23(40-29(36)16(2)18(4)32)27-28(39-21(7)35)26-17(3)22(37-19(5)33)11-12-31(26,10)14-24(38-20(6)34)25(15)30(27,8)9/h16,18,22-24,26-28,32H,3,11-14H2,1-2,4-10H3/t16-,18+,22+,23+,24+,26+,27+,28+,31+/m1/s1 |
InChI Key |
FMPIEMVVEJGMCY-YYURHUSPSA-N |
SMILES |
CC1=C2C(CC3(CCC(C(=C)C3C(C(C2(C)C)C(C1)OC(=O)C(C)C(C)O)OC(=O)C)OC(=O)C)C)OC(=O)C |
Isomeric SMILES |
CC1=C2[C@H](C[C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@@H](C2(C)C)[C@H](C1)OC(=O)[C@H](C)[C@H](C)O)OC(=O)C)OC(=O)C)C)OC(=O)C |
Canonical SMILES |
CC1=C2C(CC3(CCC(C(=C)C3C(C(C2(C)C)C(C1)OC(=O)C(C)C(C)O)OC(=O)C)OC(=O)C)C)OC(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Yunnanxane |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of yunnanxane?
A1: Yunnanxane possesses the molecular formula C28H42O7 with a molecular weight of 490.6 g/mol [, ]. Its structure comprises a taxane skeleton with a 14β-(2'-methyl-3'-hydroxy)butyryloxy substituent, distinguishing it from other taxoids [, ].
Q2: In which plant species and parts is yunnanxane found?
A2: Yunnanxane was first isolated from the bark of Taxus yunnanensis []. Subsequently, it has been found in the heartwood of Taxus cuspidata [], as well as callus and cell cultures of Taxus chinensis var. mairei [, , , , , ]. Notably, it has been detected in various Taxus species and hybrids, often as a predominant taxoid in in vitro cell cultures [].
Q3: Are there analytical methods available to identify and quantify yunnanxane?
A3: Yes, several analytical techniques have been employed for the identification and quantification of yunnanxane. These include:
- High-performance liquid chromatography (HPLC): This method, often coupled with UV detection, allows for the separation and quantification of yunnanxane in complex mixtures [, , ].
- Liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS): This highly sensitive and selective technique allows for the identification and quantification of yunnanxane even in low concentrations [, ].
- Nuclear Magnetic Resonance (NMR) spectroscopy: 1H NMR, 13C NMR, and two-dimensional NMR techniques like COSY and COLOC have been instrumental in elucidating the structure of yunnanxane [, ].
Q4: Can the production of yunnanxane in Taxus cell cultures be manipulated?
A4: Yes, researchers have explored different strategies to influence yunnanxane production in Taxus cell cultures. For example:
- Genetic Modification: Antisense RNA technology has been used to suppress the expression of the taxoid 14β-hydroxylase gene, the enzyme responsible for directing the taxol pathway towards 14β-hydroxy taxoids like yunnanxane. This approach successfully reduced the yield of yunnanxane and other C-14 oxygenated taxoids in transgenic Taxus × media cell lines [, ].
Q5: Is there any research on the biological activity of yunnanxane?
A6: While yunnanxane itself has not been extensively studied for its biological activity, its structural similarity to other taxanes, especially those with a C-14 oxygenation pattern, warrants further investigation. Some research suggests that specific structural features, like the presence of a hydroxyl group at the C-7 position in taxuyunnanin-7β-ol, a yunnanxane analogue, might contribute to biological activity [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


